![molecular formula C18H23N3O3S B5517975 4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

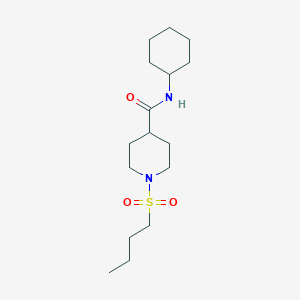

4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide" is a complex organic molecule, which has been studied in various contexts including its synthesis, molecular structure, and physical and chemical properties.

Synthesis Analysis

- The synthesis of related sulfonamide compounds often involves multi-step processes including chlorination, ammonolysis, and condensation, as seen in the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Zhang De-jun, 2006).

Molecular Structure Analysis

- The molecular structure of similar sulfonamide compounds has been determined using techniques like single crystal X-ray diffraction, revealing detailed information about bond lengths, angles, and molecular conformations (I. Bar & J. Bernstein, 1985; K. Balu & R. Gopalan, 2013).

Chemical Reactions and Properties

- Sulfonamide compounds exhibit a range of chemical reactions, including interactions with various chemical agents and the formation of different molecular structures under varying conditions (M. R. Bermejo et al., 2000; Wenchao Ye et al., 2014).

Physical Properties Analysis

- The physical properties of sulfonamides, including their hydrophilic nature and resistance to a wide pH range, have been observed in the context of membrane technology (M. Padaki et al., 2013).

Chemical Properties Analysis

- Chemical properties like hydrogen bonding, π–π stacking interaction, and C–H···π interactions are common in sulfonamide compounds, contributing to their stability and molecular packing (P. Antony et al., 2019).

For further in-depth study, please refer to the following papers:

- Synthesis, characterization and desalination study of composite NF membranes of novel Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and methyalated Poly[(4-aminophenyl)sulfonyl]butanediamide (mPASB) with Polysulfone (PSf) (M. Padaki et al., 2013)

- Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide (K. Balu & R. Gopalan, 2013)

- Synthesis, growth, crystal structure, thermal, linear and nonlinear optical analysis of new extended π-conjugated organic material based on methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate (P. Antony et al., 2019)

- Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) (I. Bar & J. Bernstein, 1985)

- Improvement on Synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Zhang De-jun, 2006)

Aplicaciones Científicas De Investigación

Membrane Technology

Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated derivative (mPASB) were synthesized for the development of novel composite nanofiltration membranes. These membranes demonstrated promising desalination capabilities, including salt rejection and water flux, making them potential candidates for water purification processes. The incorporation of PASB and mPASB into polysulfone composite membranes by the Diffusion Induced Phase Separation (DIPS) method resulted in membranes with hydrophilic properties, confirmed by water uptake studies and contact angle measurements. These membranes exhibited a molecular weight cutoff of 1000 Da and showed a maximum NaCl rejection of 52%. The study also explored the membranes' resistance across a wide pH range and their antifouling properties, indicating their potential for diverse applications in water treatment and desalination technologies (Padaki et al., 2013).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds from acetoacetanilides has led to the development of thienopyridines and other fused derivatives. These compounds were synthesized using innovative reactions that involve the transformation of acetoacetanilides into various heterocyclic structures. This synthesis pathway not only provides a novel method for creating heterocyclic compounds but also opens up potential applications in pharmaceutical and organic chemistry, due to the biological relevance of such structures (Harb et al., 2006).

Material Science

The development of color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units has been a focus of research aiming at creating materials with exceptional properties. These polymers exhibit excellent solubility in common solvents, low dielectric constants, and high thermal stability, making them suitable for applications in the electronics industry, particularly in the development of insulating materials and components for electronic devices. The synthesis of these polymers involves novel diamine and dicarboxylic acid monomers, demonstrating the versatility of sulfonamide derivatives in polymer chemistry (Liaw et al., 2006).

Propiedades

IUPAC Name |

4-(3-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-15-5-3-6-17(13-15)21(25(2,23)24)12-4-7-18(22)20-14-16-8-10-19-11-9-16/h3,5-6,8-11,13H,4,7,12,14H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURYJKHFZJNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)